Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride
Description
Historical Development of Trifluoromethylated Amines in Chemical Research
The incorporation of trifluoromethyl groups into organic compounds has been a cornerstone of synthetic chemistry since the early 20th century. Initial investigations into trifluoromethylation began with Frédéric Swarts’ pioneering work in 1892, which utilized antimony trifluoride to introduce fluorine atoms into organic substrates. By the 1930s, advancements by industrial entities such as Kinetic Chemicals and IG Farben replaced SbF~3~ with hydrofluoric acid (HF), enabling safer and more scalable syntheses. The discovery of the McLoughlin-Thrower reaction in 1968 marked a turning point, as it facilitated copper-mediated coupling of iodofluoroalkanes with aromatic compounds.
Trifluoromethylated amines emerged as a critical subclass due to their unique physicochemical properties. Early examples, such as N-trifluoromethylaniline derivatives, were synthesized via harsh fluorination protocols involving toxic reagents like SF~4~. The 21st century saw a paradigm shift with the development of bench-stable reagents such as (Me~4~N)SCF~3~, which enabled room-temperature trifluoromethylation of secondary amines with high functional group tolerance. These innovations laid the groundwork for targeted derivatives like methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride.
Significance of Methoxy-Substituted Trifluoromethyl Compounds
Methoxy groups adjacent to trifluoromethyl moieties confer distinct electronic and steric effects that enhance molecular stability and bioavailability. The methoxy group’s electron-donating nature modulates the electron-withdrawing properties of the -CF~3~ group, creating a balance that influences solubility and metabolic resistance. For instance, in this compound, the methoxy substituent on the ethylamine backbone likely stabilizes the molecule through intramolecular hydrogen bonding, as evidenced by structural analogs in organofluorine chemistry.
Such compounds are pivotal in medicinal chemistry, where trifluoromethyl groups improve membrane permeability and binding affinity. The methoxy variant’s ability to resist oxidative degradation has made it a candidate for probing neurotransmitter pathways and enzyme inhibition.
Structural Classification Within Organofluorine Chemistry
This compound (C~10~H~12~F~3~NO·HCl) belongs to the aryl-trifluoromethylamine family, characterized by a trifluoromethyl group attached to an aromatic ring and an amine functional group. Its structure comprises three key components:
- Aromatic Core : A 3-(trifluoromethyl)phenyl group providing rigidity and lipophilicity.
- Ethylamine Backbone : A two-carbon chain with a methoxy substituent, enhancing solubility.
- Hydrochloride Salt : Improves crystallinity and stability for handling.
This compound fits into the broader category of “hybrid fluorinated amines,” which combine fluorine’s metabolic stability with nitrogen’s hydrogen-bonding capability. Its classification aligns with intermediates used in agrochemicals and pharmaceuticals, such as fluoxetine analogs.
Evolution of Academic Interest in Trifluoromethylated Ethanamine Derivatives
Academic interest in trifluoromethylated ethanamines surged after the 2010s, driven by the demand for late-stage functionalization strategies. Early methods relied on electrophilic trifluoromethylation using CF~3~X (X = I, Br), which often required stoichiometric metals and suffered from poor selectivity. The 2016 report by Scattolin et al. revolutionized the field by introducing a one-pot synthesis using (Me~4~N)SCF~3~ and AgF, achieving quantitative yields under mild conditions.
Recent studies focus on optimizing substituent patterns to fine-tune biological activity. For example, the methoxy group in this compound has been scrutinized for its role in modulating pKa and LogP values, critical parameters in drug design. Computational studies further predict that such derivatives exhibit enhanced binding to G-protein-coupled receptors compared to non-fluorinated analogs.
Table 1: Key Synthetic Milestones in Trifluoromethylated Amine Chemistry
Properties
IUPAC Name |
N-methoxy-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-7(14-15-2)8-4-3-5-9(6-8)10(11,12)13;/h3-7,14H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMGSTIZLFWGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NOC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules and pharmaceuticals. Its structural characteristics allow for various chemical transformations, including oxidation and reduction reactions .
Biology
- Biological Activity : Preliminary studies have indicated potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy against certain bacterial strains and its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction .
- Neurotransmitter Modulation : Due to its structural similarities to psychoactive compounds, it may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways .
Medicine
- Therapeutic Agent : Ongoing research aims to investigate the compound's potential as a therapeutic agent for various diseases. Studies are being conducted to assess its safety profile and efficacy in clinical settings .
Industry
- Agrochemicals : The compound is utilized in the development of agrochemicals due to the trifluoromethyl group’s ability to enhance the properties of active ingredients .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit effectiveness against specific bacterial strains. A study highlighted its potential as an antimicrobial agent, warranting further investigation into its mechanism of action against pathogens .
Anticancer Research
In vitro studies have explored the compound's effects on cancer cell lines, focusing on apoptosis induction and cell cycle arrest mechanisms. These studies are crucial for understanding how this compound can be integrated into therapeutic strategies for cancer treatment .
Mechanism of Action
The mechanism of action of Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects . The methoxy and amine groups may also contribute to the compound’s overall activity by participating in various chemical interactions within biological systems.
Comparison with Similar Compounds
Cinacalcet Hydrochloride
Structure : Cinacalcet (N-[1-(R)-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propanamine hydrochloride) shares the 3-(trifluoromethyl)phenyl group but incorporates a naphthyl-ethyl moiety and a longer propyl chain .
Pharmacology : Cinacalcet is a calcimimetic that modulates calcium-sensing receptors (CaSRs) to treat hyperparathyroidism. Its naphthyl group enhances receptor binding affinity .
Key Differences :
(S)-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine Hydrochloride
Structure : This compound lacks the methoxy group, featuring only a 3-(trifluoromethyl)phenyl-ethylamine backbone .
Function : Used as an intermediate in synthesis, its simplicity may limit receptor specificity compared to the methoxy derivative.
Key Differences :
N-Ethyl-1-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride
Structure: Features an ethylamino group and a propane chain, differing in branching and substituent placement . Key Differences:
3-Methoxyamphetamine Hydrochloride
Structure : Contains a methoxy group on the aromatic ring but lacks the trifluoromethylphenyl group .
Pharmacology : Acts as a serotonin receptor agonist, highlighting the role of methoxy positioning in neuroactivity.
Key Differences :
Physicochemical Properties
Pharmacological and Toxicological Considerations
- Receptor Binding : The trifluoromethyl group enhances binding to hydrophobic pockets in receptors, but the methoxy group’s electron-donating effects may alter affinity compared to Cinacalcet’s naphthyl group .
- Metabolism : Fluorinated compounds like the target derivative may exhibit prolonged half-lives due to resistance to oxidative degradation .
- Toxicity : Trifluoromethyl groups can lead to bioaccumulation concerns, necessitating further studies on renal/hepatic clearance .
Biological Activity
Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride, with the molecular formula C10H12F3NO, is an organic compound notable for its diverse biological activities. Its structural uniqueness stems from the trifluoromethyl group attached to a phenyl ring, which significantly influences its biochemical interactions and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H12F3NO
- SMILES Notation : CC(C1=CC(=CC=C1)C(F)(F)F)NOC
- InChI : InChI=1S/C10H12F3NO/c1-7(14-15-2)8-4-3-5-9(6-8)10(11,12)13/h3-6,7H,2,8-9H2,1H3
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against several bacterial strains, suggesting a potential role in developing new antimicrobial agents. The presence of the trifluoromethyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival, making it a promising candidate for further development as an anticancer therapeutic.
The mechanism of action for this compound involves:
- Interaction with Enzymes : The compound binds to specific enzymes, altering their activity and leading to downstream effects on cellular processes.
- Cell Membrane Penetration : The lipophilic nature due to the trifluoromethyl group facilitates its penetration through lipid membranes, allowing it to reach intracellular targets.
- Signal Transduction Modulation : It modulates various signaling pathways that control cell growth and apoptosis.
Comparative Biological Activity
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, membrane interaction |
| Fluoxetine | Antidepressant | Serotonin reuptake inhibition |
| Other Trifluoromethyl Compounds | Varies (e.g., antiviral) | Diverse mechanisms based on structure |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of several existing antibiotics, indicating its potential as a novel antimicrobial agent.
Study 2: Anticancer Potential
In another investigation focused on cancer treatment, the compound was tested on human breast cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This positions the compound as a candidate for further development in oncology.
Q & A
Q. What are the optimal synthetic routes for Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride?
- Methodological Answer: The synthesis typically involves reductive amination of 3-(trifluoromethyl)phenylacetone with methoxyamine, followed by hydrochloric acid salt formation. Key steps include:
- Intermediate Preparation: React 3-(trifluoromethyl)phenylacetone with methoxyamine in a polar aprotic solvent (e.g., THF) under nitrogen.
- Reduction: Use sodium borohydride or catalytic hydrogenation to reduce the imine intermediate to the amine .
- Salt Formation: Treat the free base with concentrated HCl in anhydrous ether to precipitate the hydrochloride salt.
Purification via recrystallization (ethanol/water) ensures ≥95% purity. Validate each step using TLC and NMR .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer:
- NMR Spectroscopy: Confirm the methoxy group (δ 3.2–3.4 ppm for -OCH₃) and trifluoromethylphenyl moiety (δ 7.4–7.8 ppm aromatic protons; CF₃ signal at ~110 ppm in ¹⁹F NMR) .
- HPLC-MS: Use reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98%) and confirm molecular weight (e.g., [M+H]+ ion) .
- Elemental Analysis: Validate stoichiometry (C, H, N, Cl) within ±0.3% of theoretical values .
Q. What solubility profiles are critical for in vitro assays?
- Methodological Answer: The compound is sparingly soluble in water (4 mg/mL) but highly soluble in DMSO (>50 mg/mL). For biological assays:
- Prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤0.1%).
- Validate solubility via nephelometry or UV-Vis spectroscopy to avoid precipitation .
Advanced Research Questions
Q. How to resolve enantiomers of this chiral amine for structure-activity studies?
- Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column (hexane:isopropanol:diethylamine = 90:10:0.1) to separate enantiomers. Monitor elution with UV at 254 nm .
- Enzymatic Resolution: Incubate racemic mixture with lipase (e.g., Candida antarctica) in organic solvent to selectively esterify one enantiomer .
- Circular Dichroism (CD): Confirm enantiopurity by comparing CD spectra to reference standards .
Q. How can computational docking predict binding interactions with serotonin receptors?
- Methodological Answer:
- Target Selection: Use the 5-HT2A/SSRI receptor (PDB ID: 6WGT) due to structural similarity to fluoxetine derivatives .
- Docking Software: AutoDock Vina (v1.2.3) with Lamarckian GA parameters. Set grid boxes to cover the orthosteric binding site .
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values from radioligand binding assays. Address discrepancies by adjusting protonation states of the amine .
Q. What experimental strategies address stability issues under physiological conditions?
- Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 24, 48 hrs and analyze via HPLC for degradation products (e.g., free base formation) .
- Light Sensitivity: Store lyophilized powder in amber vials at -20°C. Monitor photodegradation under UV light (254 nm) using LC-MS .
Q. How to analyze conflicting solubility data reported in different solvents?
- Methodological Answer:
- Shake-Flask Method: Saturate solvents (e.g., DMSO, water, ethanol) with the compound at 25°C. Filter and quantify via gravimetry or HPLC .
- Thermodynamic Analysis: Calculate Hansen solubility parameters to rationalize discrepancies (e.g., hydrogen bonding vs. polarity effects) .
Data Contradiction Analysis
Example: Discrepancies in reported aqueous solubility (4 mg/mL vs. 10 mg/mL).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
